molecular formula C19H21N3O B11133417 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide

1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B11133417
M. Wt: 307.4 g/mol
InChI Key: ZSSOSYBOIVCFCC-UHFFFAOYSA-N
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Description

1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide typically involves the construction of the indole ring followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, organometallic reagents (e.g., Grignard reagents)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

1-propan-2-yl-N-(2-pyridin-4-ylethyl)indole-4-carboxamide

InChI

InChI=1S/C19H21N3O/c1-14(2)22-13-9-16-17(4-3-5-18(16)22)19(23)21-12-8-15-6-10-20-11-7-15/h3-7,9-11,13-14H,8,12H2,1-2H3,(H,21,23)

InChI Key

ZSSOSYBOIVCFCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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